tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate
Description
"tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate" is a carbamate-protected pyridine derivative characterized by a pyridine ring substituted with a difluoromethoxy group at the 2-position and a tert-butyl carbamate moiety at the 4-methyl position. This compound is structurally designed to serve as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases or other enzymes. Its tert-butyl carbamate group acts as a protective group for amines, enabling selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C12H16F2N2O3 |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-4-5-15-9(6-8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) |
InChI Key |
WOUHULLWTYXMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves several steps. One common synthetic route includes the reaction of 2-(difluoromethoxy)pyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts and temperature control to ensure the desired products are formed .
Scientific Research Applications
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the pyridine ring and carbamate modifications. Below is a comparative analysis:
Key Observations:
- Chloro substituents () increase molecular weight and may hinder solubility.
- Heterocycle Modifications: Pyrimidine-based analogs () exhibit distinct electronic properties compared to pyridine derivatives, often altering biological target specificity.
Physicochemical Properties
- Stability: Fluorinated groups (e.g., difluoromethoxy) generally enhance thermal and metabolic stability compared to non-fluorinated analogs like the methoxy derivative (). However, tert-butyl carbamates are prone to acidic deprotection, a trait shared across all listed compounds .
- Solubility: Bulky substituents (e.g., dimethoxymethyl in ) reduce aqueous solubility, whereas smaller groups like methyl () or difluoromethoxy (target compound) may improve it.
Biological Activity
Overview
Tert-butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure features a tert-butyl group and a pyridine ring substituted with a difluoromethoxy group, which influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula: C12H15F2N2O3
- Molecular Weight: 308.25 g/mol
- CAS Number: 2231675-32-2
The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Research indicates that this compound may act through multiple pathways:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
- Cellular Interaction: Studies suggest that the compound can affect cell signaling pathways, potentially modulating responses in neuronal and non-neuronal cells.
- Anti-inflammatory Effects: Preliminary data indicate that this compound may reduce inflammatory markers, suggesting a role in managing conditions characterized by inflammation.
In vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant biological activity:
- Neuroprotective Effects: In studies involving neuronal cell lines, the compound reduced cell death induced by amyloid-beta peptides, a hallmark of neurodegenerative diseases such as Alzheimer's. This effect was associated with decreased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α .
In vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Animal Models: Research utilizing scopolamine-induced memory impairment models in rats showed that treatment with this compound led to improved cognitive functions compared to control groups . However, the bioavailability and distribution in the brain require further investigation to optimize therapeutic outcomes.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Reduced Aβ-induced cytotoxicity; decreased TNF-α and ROS levels | |
| In vivo | Improved cognitive function in scopolamine model; needs bioavailability study |
Case Studies
- Alzheimer’s Disease Model:
- Inflammation Reduction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
